

Methylfurmethide Iodide: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Methylfurmethide iodide*

Cat. No.: *B073127*

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This technical guide provides an in-depth overview of **Methylfurmethide iodide**, a significant compound for research in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

Core Compound Information

Methylfurmethide iodide, a quaternary ammonium compound, is recognized for its activity as a muscarinic acetylcholine receptor agonist.

Property	Value	Reference
CAS Number	1197-60-0	[1]
Molecular Formula	C9H16INO	[1]
Molecular Weight	281.14 g/mol	[1]
Synonyms	(5-Methyl-2-furyl)methyltrimethylammonium iodide, 5-Methylfurmethide, 5-Methylfurethonium iodide, Trimethyl(5-methylfurfuryl)ammonium iodide	[1]

Biological Activity and Quantitative Data

Methylfurmethide iodide is a potent agonist of muscarinic acetylcholine receptors (mAChRs). A study investigating its activity at the muscarinic receptors of the guinea-pig ileal longitudinal muscle yielded the following quantitative parameters:

Parameter	Value
Apparent ED50	$2.75 \pm 0.22 \times 10^{-8}$ M
Dissociation Constant (KA)	$7.22 \pm 0.15 \times 10^{-7}$ M
Relative Affinity (vs. Acetylcholine)	1.33
Relative Intrinsic Efficacy (vs. Acetylcholine)	1.54

Data sourced from a study on the ileal longitudinal muscle of the guinea-pig[2].

Experimental Protocols

While a specific, detailed synthesis protocol for **Methylfurmethide iodide** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of

similar quaternary ammonium salts. The synthesis would likely involve the quaternization of a tertiary amine precursor, (5-methylfuran-2-yl)-N,N-dimethylmethanamine, with methyl iodide.

Below is a generalized experimental protocol for a muscarinic receptor binding assay, a common application for a compound like **Methylfurmethide iodide**. This protocol is based on established methodologies for radioligand binding assays.

Protocol: Competitive Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **Methylfurmethide iodide** for a specific muscarinic receptor subtype (e.g., M3).

Materials:

- Cell membranes expressing the human M3 muscarinic receptor.
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.
- **Methylfurmethide iodide** (unlabeled competitor).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Cold Assay Buffer.
- 96-well filter plates (e.g., glass fiber filters).
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

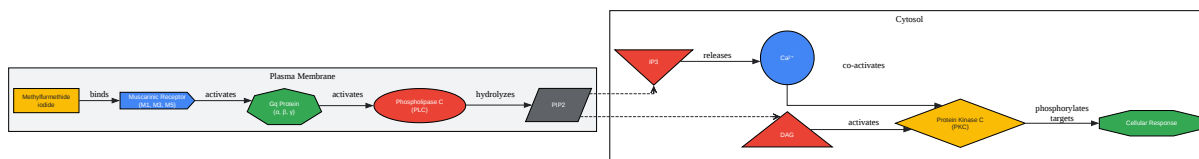
- Preparation of Reagents:
 - Prepare a stock solution of **Methylfurmethide iodide** in a suitable solvent (e.g., DMSO or water).

- Prepare serial dilutions of **Methylfurmethide iodide** in Assay Buffer to create a range of competitor concentrations.
- Prepare a solution of the radioligand in Assay Buffer at a concentration close to its K_d .
- Thaw the cell membranes on ice and resuspend in Assay Buffer to a predetermined optimal concentration.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Radioligand solution
 - Either vehicle (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the serially diluted **Methylfurmethide iodide**.
 - Add the cell membrane suspension to initiate the binding reaction.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Termination and Washing:
 - Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
 - Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
- Detection:
 - Dry the filter plates.
 - Add scintillation cocktail to each well.

- Measure the radioactivity in each well using a microplate scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of **Methylfurmethide iodide** by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the logarithm of the competitor concentration.
 - Determine the IC50 value (the concentration of **Methylfurmethide iodide** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathway

As a muscarinic agonist, **Methylfurmethide iodide** is expected to activate signaling pathways coupled to muscarinic receptors. The M1, M3, and M5 receptor subtypes are primarily coupled to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).



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Caption: Gq-protein coupled muscarinic receptor signaling pathway.

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References

- 1. bocsci.com [bocsci.com]
- 2. Apparent activity of 5-methylfurmethide at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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